4-ドデシルフェノール

概要

説明

4-Dodecylphenol is a chemical compound that has been studied for its inhibitory effects on enzymes such as phenoloxidase (PO), which is a key enzyme in the developmental process of insects. It is known to catalyze the hydroxylation of monophenols and the oxidation of o-diphenols. The compound has been shown to inhibit both monophenolase and o-diphenolase activity of PO, which suggests that it could have potential applications in controlling pest populations, such as the diamondback moth Plutella xylostella .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4-dodecylphenol, they do mention related compounds and their synthesis methods. For example, the synthesis of poly(4-methoxyphenol) was achieved using an enzyme-catalyzed polymerization in an aqueous micelle system, which could provide insights into similar methods that might be applicable for synthesizing 4-dodecylphenol or its polymers .

Molecular Structure Analysis

The molecular structure of 4-dodecylphenol is not explicitly detailed in the provided papers. However, the structure of related compounds such as 4-nonylphenols has been characterized using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC x GC/ToFMS), which could be a useful technique for analyzing the structure of 4-dodecylphenol as well .

Chemical Reactions Analysis

The chemical reactions involving 4-dodecylphenol, as mentioned in the papers, primarily focus on its interaction with enzymes. 4-Dodecylphenol has been found to competitively and reversibly inhibit the activity of phenoloxidase by affecting the copper at the enzyme's active site . This interaction is significant as it provides a mechanism by which 4-dodecylphenol can influence biological processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-dodecylphenol are not directly discussed in the provided papers. However, the papers do discuss the properties of similar compounds and their interactions with surfactants such as sodium dodecyl sulfate (SDS). For instance, SDS has been shown to activate latent polyphenoloxidase from broad beans, which suggests that surfactants could potentially affect the physical and chemical properties of 4-dodecylphenol as well .

科学的研究の応用

腐食抑制

4-ドデシルフェノール: は、ポリアニリン/4-ドデシルフェノール複合体の合成に使用され、有機腐食抑制剤として機能します 。これらの抑制剤は、特に酸性または塩分を含む過酷な環境における金属および合金を腐食から保護するために不可欠です。これらの抑制剤の有効性は、多くの場合、電気化学的方法と表面分析技術によって評価されます。

ポリマー研究

材料科学では、4-ドデシルフェノールは、ポリマーナノロッドの製造に使用されます 。これらのナノロッドは、電子機器、フォトニクス、ナノデバイスの製造など、さまざまな分野で潜在的な用途があります。この化合物が重合プロセスに影響を与える能力により、ナノロッドのサイズと形状を制御することができ、これは機能性にとって不可欠です。

エポキシ樹脂の改質

4-ドデシルフェノール: は、シクロ脂肪族エポキシ樹脂の改質剤として作用します 。これらの樹脂の熱的および機械的特性を変えることにより、靭性の向上、脆性の低減、熱安定性の向上など、性能特性が向上した材料の開発が可能になります。

分析化学

分析化学では、4-ドデシルフェノールは、環境試験の基準物質として使用できます 。これは、機器の校正と分析方法の検証に役立ち、環境モニタリングと汚染評価の正確性と信頼性を確保します。

生化学研究

4-ドデシルフェノール: は、IFN-γおよびIL-4などの脾臓細胞特異的サイトカインの産生に対する影響について研究されてきました 。この研究は免疫学において重要であり、免疫応答の理解と免疫療法戦略の開発に貢献する可能性があります。

産業応用

工業分野では、4-ドデシルフェノールは、新規なシアネートエステルホモポリマーおよびコポリマーの熱的および熱機械的挙動の研究における触媒として使用されます 。これらの材料は、優れた熱安定性で知られており、高性能複合材料やコーティングに使用されています。

作用機序

Target of Action

4-Dodecylphenol is an aromatic alcohol It has been evaluated for the production of spleen cell-specific cytokines ifn-γ and il-4 , suggesting a potential role in immune response modulation.

Result of Action

It has been associated with the production of specific cytokines in spleen cells , suggesting that it may have immunomodulatory effects

Safety and Hazards

4-Dodecylphenol can cause severe skin burns and eye damage . It may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

特性

IUPAC Name |

4-dodecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWMCPYEODZESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

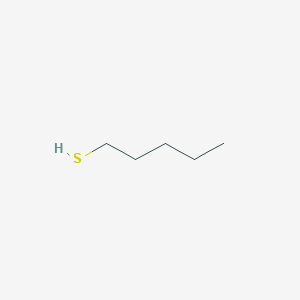

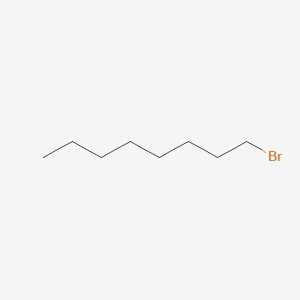

CCCCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022508 | |

| Record name | 4-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid with a phenolic odor; [Fisher Scientific MSDS] | |

| Record name | 4-Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000023 [mmHg] | |

| Record name | 4-Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

104-43-8 | |

| Record name | p-Dodecylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dodecylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DODECYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZF5Y6P2G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate](/img/structure/B94125.png)